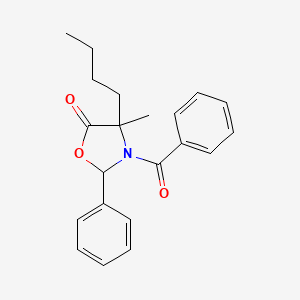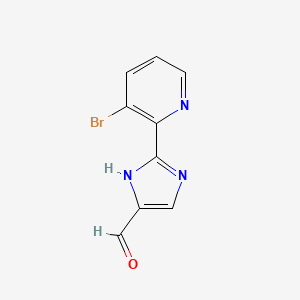
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chloro group, a fluoro group, a methyl group, and a nitro group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloropyridine followed by a substitution reaction with 4-fluoro-2-methylphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2-amino-4-(4-fluoro-2-methylphenyl)-5-nitropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups enhance the compound’s ability to penetrate cell membranes and bind to target proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-aminopyridine
- 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-hydroxypyridine
- 2-Chloro-4-(4-fluoro-2-methylphenyl)-5-methoxypyridine
Uniqueness
2-Chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H8ClFN2O2 |
|---|---|
Peso molecular |
266.65 g/mol |
Nombre IUPAC |
2-chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine |
InChI |
InChI=1S/C12H8ClFN2O2/c1-7-4-8(14)2-3-9(7)10-5-12(13)15-6-11(10)16(17)18/h2-6H,1H3 |
Clave InChI |
QSCJWKWGIQHXNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)





![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)





![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
